Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate
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Overview
Description
Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate is a chemical compound with the molecular formula C18H15FN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluoro-1,5-diphenylpyrazole. This intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-1,5-diphenylpyrazole-3-carboxylic acid
- Ethyl 1H-indole-3-carboxylate
- 4-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H15FN2O2 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 4-fluoro-1,5-diphenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H15FN2O2/c1-2-23-18(22)16-15(19)17(13-9-5-3-6-10-13)21(20-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
SYGMFDSHDTUMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1F)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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